molecular formula C15H12BrFO B1327609 3'-Bromo-3-(3-fluorophenyl)propiophenone CAS No. 898789-02-1

3'-Bromo-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327609
CAS No.: 898789-02-1
M. Wt: 307.16 g/mol
InChI Key: JVYYAIMYAAVKFG-UHFFFAOYSA-N
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Description

3’-Bromo-3-(3-fluorophenyl)propiophenone: is an organic compound with the molecular formula C15H12BrFO and a molecular weight of 307.16 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a propiophenone moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-3-(3-fluorophenyl)propiophenone typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of 3’-Bromo-3-(3-fluorophenyl)propiophenone follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include substituted phenylpropiophenones.

    Oxidation Reactions: Products include corresponding ketones or carboxylic acids.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

3’-Bromo-3-(3-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues or by competing with natural substrates. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 3’-Bromo-3-(3-fluorophenyl)propiophenone is unique due to the specific positioning of the bromine and fluorine atoms, which influence its chemical reactivity and biological activity. The presence of both halogens in the molecule allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYYAIMYAAVKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644523
Record name 1-(3-Bromophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-02-1
Record name 1-Propanone, 1-(3-bromophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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